(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate
Overview
Description
(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its complex structure, which includes benzoyloxy and methoxy groups attached to an oxolan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of (3,4-dihydroxy-5-methoxyoxolan-2-yl)methyl alcohol with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester bonds are susceptible to hydrolysis by esterases, making it a useful probe for enzyme activity.
Medicine
In medicine, this compound has potential applications as a prodrug. The ester groups can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry
Industrially, this compound can be used in the production of polymers and resins. Its benzoyloxy groups provide rigidity and stability to polymer chains, enhancing the material properties.
Mechanism of Action
The mechanism of action of (3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate involves the hydrolysis of its ester bonds. This reaction releases benzoic acid and methoxyoxolan derivatives, which can interact with various molecular targets. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dihydroxy-5-methoxyoxolan-2-yl)methyl benzoate: Similar structure but with hydroxyl groups instead of benzoyloxy groups.
(3,4-Dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
(3,4-Dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate is unique due to its combination of benzoyloxy and methoxy groups attached to an oxolan ring. This structure provides specific chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKNQPQTQXKNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962701 | |
Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-42-9, 42793-97-5 | |
Record name | NSC400281 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170260 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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